molecular formula C15H12N2O3 B12925527 2-(1-phenylindazol-4-yl)oxyacetic Acid CAS No. 118536-62-2

2-(1-phenylindazol-4-yl)oxyacetic Acid

Cat. No.: B12925527
CAS No.: 118536-62-2
M. Wt: 268.27 g/mol
InChI Key: BCMSUBOSUBRDHL-UHFFFAOYSA-N
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Description

2-(1-phenylindazol-4-yl)oxyacetic acid is a chemical compound with the molecular formula C15H12N2O3. It is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(1-phenylindazol-4-yl)oxyacetic acid involves several steps. One common method includes the reaction of 1-phenylindazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

2-(1-phenylindazol-4-yl)oxyacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-phenylindazol-4-yl)oxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-phenylindazol-4-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

2-(1-phenylindazol-4-yl)oxyacetic acid can be compared with other indazole derivatives, such as:

    1-methyl-1H-indazole-4-acetic acid: Similar in structure but with different substituents, leading to variations in biological activity.

    2-(1-methyl-1H-indazol-4-yl)propanoic acid: Another derivative with distinct pharmacological properties.

    1-benzyl-3-(2,3-dihydroxypropoxy)indazole: Known for its anti-inflammatory activity.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting biological activities.

Properties

CAS No.

118536-62-2

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-(1-phenylindazol-4-yl)oxyacetic acid

InChI

InChI=1S/C15H12N2O3/c18-15(19)10-20-14-8-4-7-13-12(14)9-16-17(13)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19)

InChI Key

BCMSUBOSUBRDHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)OCC(=O)O

Origin of Product

United States

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